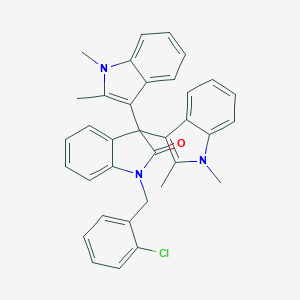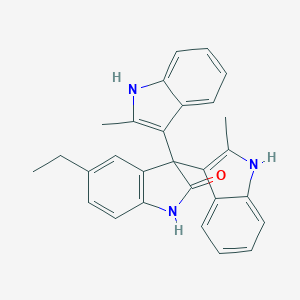![molecular formula C15H10ClNO2S2 B307494 (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. This compound also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, it has been found to possess antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent activity against various enzymes and signaling pathways, its broad-spectrum antimicrobial activity, and its antioxidant properties. However, the limitations include its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, as it has been found to possess neuroprotective properties. Another direction is the development of novel derivatives of this compound with improved solubility and pharmacokinetic properties. Furthermore, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with furan-2-carbaldehyde and 2-aminothiazole in the presence of a suitable base. The reaction proceeds through a series of steps, and the final product is obtained after purification and isolation.
Scientific Research Applications
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. This compound has also shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
Product Name |
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one |
|---|---|
Molecular Formula |
C15H10ClNO2S2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H10ClNO2S2/c16-12-6-2-1-4-10(12)9-20-15-17-13(14(18)21-15)8-11-5-3-7-19-11/h1-8H,9H2/b13-8- |
InChI Key |
WQZVBSJYPYUDEP-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=CO3)/C(=O)S2)Cl |
SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=CO3)C(=O)S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=CO3)C(=O)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)

![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)
![(5Z)-5-[(2-cyclopentyloxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307430.png)


![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)